Ilamycin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

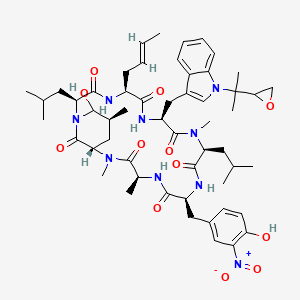

Ilamycin A is a cyclopeptide compound isolated from marine-derived Actinomycetes, specifically from the genus Streptomyces . It is known for its potent anti-tuberculosis activity and has been identified as a promising lead for the development of new anti-tuberculosis drugs . Ilamycins, including this compound, are characterized by their unique structures, which include rare amino acid building blocks such as L-3-nitrotyrosine, L-2-amino-4-hexenoic acid, and L-tryptophan .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ilamycin A involves complex biosynthetic pathways. The biosynthesis of Ilamycins is facilitated by a heptamodular nonribosomal peptide synthetase (NRPS) that incorporates nonproteinogenic amino acids directly . The preparation of this compound can also involve semi-synthesis, where derivatives are synthesized from naturally occurring Ilamycin F . This process includes steps such as alkylation, reduction, and cyclization under specific reaction conditions .

Industrial Production Methods: Industrial production of Ilamycins, including this compound, has been optimized using metabolically engineered strains of Streptomyces atratus . By utilizing Enteromorpha prolifera as a nitrogen source, the production yield of Ilamycins has been significantly enhanced . This method involves the cultivation of engineered Streptomyces strains in bioreactors, optimizing conditions such as nitrogen source and fermentation parameters to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions: Ilamycin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for the modification and enhancement of its biological activity.

Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and alkylating agents . The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives with enhanced anti-tuberculosis activity . These derivatives are often evaluated for their efficacy and cytotoxicity to identify potential drug candidates .

Wissenschaftliche Forschungsanwendungen

Ilamycin A has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it serves as a model compound for studying cyclopeptide synthesis and biosynthesis . In biology, this compound is used to investigate the mechanisms of action of anti-tuberculosis agents and to study the biosynthetic pathways of marine-derived natural products . In medicine, this compound is being explored as a potential therapeutic agent for treating tuberculosis, especially drug-resistant strains . Additionally, its derivatives are being evaluated for their cytotoxicity against various cancer cell lines . In the industry, this compound and its derivatives are being developed for large-scale production and formulation into pharmaceutical products .

Wirkmechanismus

The mechanism of action of Ilamycin A involves its binding to the N-terminal domain of the bacterial protease-associated unfoldase ClpC1 . This binding disrupts the normal function of ClpC1, leading to uncontrolled proteolytic activity and subsequent cell death . The molecular targets of this compound include the AAA+ protein ClpC1 and the peptidases ClpP1 and ClpP2, which form an essential ATP-driven protease complex in Mycobacterium tuberculosis . By deregulating ClpC1 activity, this compound effectively inhibits the growth of tuberculosis bacteria .

Vergleich Mit ähnlichen Verbindungen

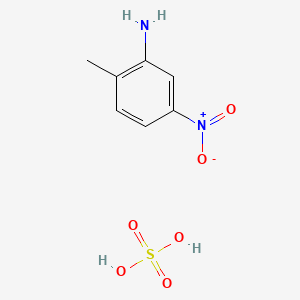

Ilamycin A is structurally and functionally similar to other cyclopeptides such as Rufomycin and Cyclomarin . These compounds also exhibit potent anti-tuberculosis activity and share similar biosynthetic pathways . this compound is unique due to its specific amino acid composition and the presence of rare building blocks like L-3-nitrotyrosine . This uniqueness contributes to its distinct mechanism of action and its potential as a lead compound for drug development .

List of Similar Compounds:- Rufomycin

- Cyclomarin

- Ilamycin F

- Ilamycin E

Eigenschaften

CAS-Nummer |

11006-41-0 |

|---|---|

Molekularformel |

C54H75N9O12 |

Molekulargewicht |

1042.2 g/mol |

IUPAC-Name |

(2S,5S,8S,11S,14S,17S,20S,22S)-5-[(E)-but-2-enyl]-23-hydroxy-14-[(4-hydroxy-3-nitrophenyl)methyl]-10,17,19,22-tetramethyl-2,11-bis(2-methylpropyl)-8-[[1-[2-(oxiran-2-yl)propan-2-yl]indol-3-yl]methyl]-1,4,7,10,13,16,19-heptazabicyclo[18.3.1]tetracosane-3,6,9,12,15,18,24-heptone |

InChI |

InChI=1S/C54H75N9O12/c1-12-13-17-36-46(65)58-38(26-34-27-61(54(8,9)45-28-75-45)39-18-15-14-16-35(34)39)52(71)59(10)41(21-29(2)3)48(67)57-37(24-33-19-20-44(64)40(25-33)63(73)74)47(66)55-32(7)51(70)60(11)43-23-31(6)50(69)62(53(43)72)42(22-30(4)5)49(68)56-36/h12-16,18-20,25,27,29-32,36-38,41-43,45,50,64,69H,17,21-24,26,28H2,1-11H3,(H,55,66)(H,56,68)(H,57,67)(H,58,65)/b13-12+/t31-,32-,36-,37-,38-,41-,42-,43-,45?,50?/m0/s1 |

InChI-Schlüssel |

JSZUQPCUWLSQDN-JJRQYJSGSA-N |

Isomerische SMILES |

C/C=C/C[C@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H]2C[C@@H](C(N(C2=O)[C@H](C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |

Kanonische SMILES |

CC=CCC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C2CC(C(N(C2=O)C(C(=O)N1)CC(C)C)O)C)C)C)CC3=CC(=C(C=C3)O)[N+](=O)[O-])CC(C)C)C)CC4=CN(C5=CC=CC=C54)C(C)(C)C6CO6 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3R,3aR,6R,6aR)-6-dodecanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] dodecanoate](/img/structure/B15175948.png)

![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)